![molecular formula C16H21F3 B12534901 [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene CAS No. 821799-39-7](/img/structure/B12534901.png)
[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group, a methyl group, and a trifluoromethyl group on a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions, including alkylation and halogenation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment to the Benzene Ring: The hexyl chain with the trifluoromethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making this compound a potential candidate for drug design.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Agrochemicals: The compound’s properties can be leveraged in the development of new agrochemicals with improved efficacy and environmental profiles.
Polymers: It can be incorporated into polymer structures to modify their physical and chemical properties.
Wirkmechanismus
The mechanism of action of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ethenyl group can participate in covalent bonding with target molecules, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)pentyl]benzene
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)butyl]benzene
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)propyl]benzene
Comparison:
- Structural Differences: The length of the alkyl chain varies among these compounds, affecting their physical and chemical properties.
- Chemical Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the alkyl chain.
- Applications: While all these compounds share similar applications, the specific properties of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene make it particularly suitable for certain applications, such as in drug development and material science.
Eigenschaften
CAS-Nummer |
821799-39-7 |
|---|---|
Molekularformel |
C16H21F3 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
[3-ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene |
InChI |
InChI=1S/C16H21F3/c1-4-15(12-13(2)3,16(17,18)19)11-10-14-8-6-5-7-9-14/h4-9,13H,1,10-12H2,2-3H3 |
InChI-Schlüssel |
AXPVOYMJICIIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


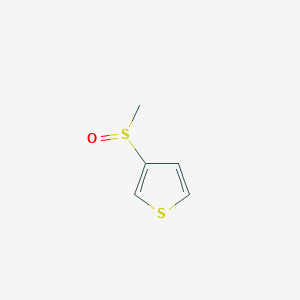
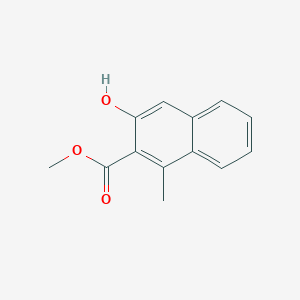
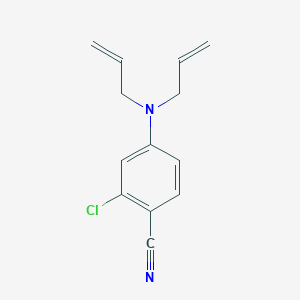
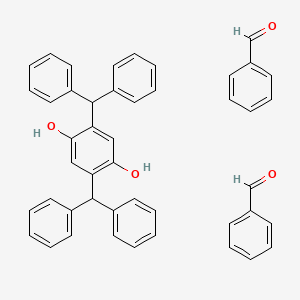
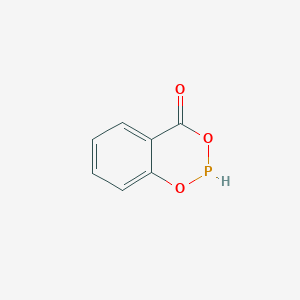
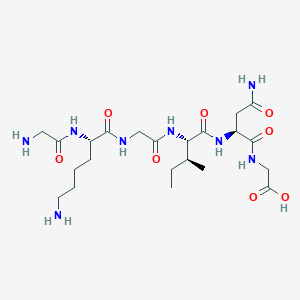
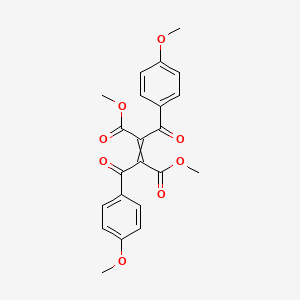

![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
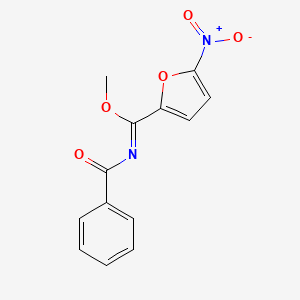

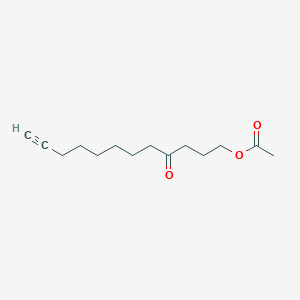
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)

